RHPS 4 methosulfate
Overview
Description
RHPS 4 methosulfate is a telomerase inhibitor . It inhibits the growth of medulloblastoma and glioblastoma cells in vitro . It induces telomere injury and apoptosis, and reduces growth in CG5 breast cancer cell xenografts in mice . It also sensitizes radiation-resistant glioblastoma cell lines to radiation .
Molecular Structure Analysis
The chemical name of RHPS 4 methosulfate is 3,11-Difluoro-6,8,13-trimethylquino[4,3,2-kl]acridinium methylsulfate . The molecular weight is 458.48 , and the molecular formula is C22H17F2N2.CH3O4S .Physical And Chemical Properties Analysis
The molecular weight of RHPS 4 methosulfate is 458.48 . Its chemical formula is C23H20F2N2O4S . It is soluble to 10 mM in water with gentle warming and to 20 mM in DMSO .Scientific Research Applications
Antitumor Activities and Telomere Capping Alteration
Sulfated Modification and Antitumor Activities : Sulfated derivatives of Radix hedysari polysaccharide (RHPS), including RHPS 4 methosulfate, demonstrated significant antitumor activity on various cancer cells, indicating low toxicity to normal cells. The sulfated groups were mainly modified at specific positions, showing different degrees of substitution and molecular mass. These derivatives were effective against A549 and BGC-823 cells, causing cell-cycle arrest in the G1 phase (Wei, Wei, Cheng, & Zhang, 2012).
Biological Effects on Human Melanoma Lines : RHPS4 was found to induce a dose-dependent inhibition of cell proliferation in human melanoma lines. The study revealed that RHPS4's activity was not due to telomere shortening but associated with telomere dysfunction, indicating its potential as a G-quadruplex ligand affecting telomere capping (Leonetti et al., 2004).
Telomere Uncapping and Inhibition of Telomerase
Telomere Uncapping in Cancer Cells : RHPS4 has been shown to induce telomere uncapping in uterus carcinoma cells, leading to displacement of the telomerase catalytic subunit, DNA-damage signalling, and chromosome fusions. The study highlighted RHPS4's potency against cancer cells, particularly those growing as colonies, suggesting a mechanism targeting cancer stem cells (Phatak et al., 2007).
Potent Telomerase Inhibition by Small-Molecule Acridines : RHPS4 was identified as a potent inhibitor of telomerase, stabilizing G-quadruplex structures formed by telomeric DNA. The study emphasized RHPS4's significant differential between its inhibition of telomerase and acute cellular cytotoxicity, making it a promising candidate for telomerase-targeted cancer therapy (Gowan et al., 2001).
Other Applications
Synthesis of Rhodium Phosphide Cocatalyst : Research on Rhodium phosphide (RhP) as a cocatalyst for CdS photocatalyst showed remarkable improvement in photocatalytic performance. This implies potential applications of RhPS-related compounds in areas such as hydrogen generation from water splitting under visible light (Song, Li, Zhang, & Zhang, 2017).
Refrigerating Heat Pipes : Studies on refrigerating heat pipes (RHPs), including thermodynamic classification and potential applications, offer insights into their role in efficient heat exchange systems, which could be relevant for various industrial and engineering applications (Smirnov & Kosoy, 2001).
Rapid Hygrothermal Pasteurization (RHP) Method : A novel rapid hygrothermal pasteurization method using saturated water vapor, termed RHP, was developed for decontaminating mesophilic bacteria on fresh fruits and vegetables with minimal quality changes (Tirawat et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,16-difluoro-8,11,20-trimethyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),3,5,9,11,13(21),14(19),15,17-decaene;methyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N2.CH4O4S/c1-12-8-16-15-10-13(23)4-6-18(15)26(3)22-17-11-14(24)5-7-19(17)25(2)20(9-12)21(16)22;1-5-6(2,3)4/h4-11H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWGYMXWYZBBGF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)N(C4=C(C3=[N+](C5=C2C=C(C=C5)F)C)C=C(C=C4)F)C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
RHPS 4 methosulfate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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